molecular formula C17H27NO5 B14349869 1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-(4-methoxyphenyl)- CAS No. 98269-23-9

1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-(4-methoxyphenyl)-

Cat. No.: B14349869
CAS No.: 98269-23-9
M. Wt: 325.4 g/mol
InChI Key: PZASLXLZYWIIFE-UHFFFAOYSA-N
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Description

1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-(4-methoxyphenyl)- is a complex organic compound known for its unique structural properties. It belongs to the class of crown ethers, which are cyclic chemical compounds that consist of a ring containing several ether groups. This compound is particularly notable for its ability to form stable complexes with various cations, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-(4-methoxyphenyl)- typically involves the reaction of aza-15-crown-5 with chloroacetyl chloride in the presence of triethylamine and dichloromethane at room temperature. The reaction mixture is stirred for about 2 hours, followed by purification through column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional steps for purification and quality control to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-(4-methoxyphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Typical nucleophiles include halides and amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted crown ethers .

Mechanism of Action

The mechanism of action of 1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-(4-methoxyphenyl)- involves its ability to form stable complexes with cations. The ether groups in the compound’s ring structure provide multiple binding sites for cations, facilitating the formation of stable complexes. This property is exploited in various applications, including catalysis and ion transport .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-

Properties

CAS No.

98269-23-9

Molecular Formula

C17H27NO5

Molecular Weight

325.4 g/mol

IUPAC Name

13-(4-methoxyphenyl)-1,4,7,10-tetraoxa-13-azacyclopentadecane

InChI

InChI=1S/C17H27NO5/c1-19-17-4-2-16(3-5-17)18-6-8-20-10-12-22-14-15-23-13-11-21-9-7-18/h2-5H,6-15H2,1H3

InChI Key

PZASLXLZYWIIFE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCOCCOCCOCCOCC2

Origin of Product

United States

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